[1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL
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Overview
Description
[1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL: is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL serves as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring is known for its biological activity, including antimicrobial and antifungal properties .
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new drugs with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the materials science industry, this compound can be used to create new materials with specific properties, such as enhanced conductivity or improved mechanical strength .
Mechanism of Action
The mechanism by which [1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparison with Similar Compounds
1-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOLE: Similar structure but lacks the hydroxymethyl group.
4-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOLE-5-METHANOL: Similar structure but with different substitution patterns.
Uniqueness: The presence of both the bromophenyl and hydroxymethyl groups in [1-(4-BROMOPHENYL)-4-(HYDROXYMETHYL)-1H-1,2,3-TRIAZOL-5-YL]METHANOL provides unique chemical properties, such as increased reactivity and the ability to form multiple types of interactions with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[1-(4-bromophenyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c11-7-1-3-8(4-2-7)14-10(6-16)9(5-15)12-13-14/h1-4,15-16H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URDXWQDIIFQSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)CO)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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